An In-depth Technical Guide to 1-(3-Amino-2-hydroxyphenyl)ethanone (CAS: 70977-72-9): A Key Intermediate in Pharmaceutical Synthesis
An In-depth Technical Guide to 1-(3-Amino-2-hydroxyphenyl)ethanone (CAS: 70977-72-9): A Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Building Block
1-(3-Amino-2-hydroxyphenyl)ethanone, a substituted acetophenone, is a vital organic intermediate in the pharmaceutical industry.[1] Its unique trifunctional aromatic structure, featuring hydroxyl, amino, and acetyl groups, makes it a versatile precursor for the synthesis of complex active pharmaceutical ingredients (APIs).[1] This guide provides a comprehensive technical overview of its synthesis, properties, and core applications, with a particular focus on its critical role in the production of the anti-asthmatic drug, Pranlukast.[2][3]
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of 1-(3-Amino-2-hydroxyphenyl)ethanone in a laboratory and industrial setting.
Table 1: Physicochemical Properties of 1-(3-Amino-2-hydroxyphenyl)ethanone
| Property | Value | Source(s) |
| CAS Number | 70977-72-9 | [4] |
| Molecular Formula | C₈H₉NO₂ | [4] |
| Molecular Weight | 151.16 g/mol | [4] |
| Appearance | Yellow crystalline powder | [5] |
| Purity | ≥98% | [4][5] |
| Storage Temperature | 2-8°C, in a dark, inert atmosphere | [4] |
Safety and Handling
1-(3-Amino-2-hydroxyphenyl)ethanone is classified with the GHS07 pictogram, indicating that it can be a skin, eye, and respiratory irritant.[4]
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Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
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Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
It is essential to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Synthesis of 1-(3-Amino-2-hydroxyphenyl)ethanone
The synthesis of this key intermediate can be approached through both traditional chemical pathways and innovative biosynthetic routes. The choice of method often depends on factors such as scale, cost, and environmental considerations.
Chemical Synthesis: A Multi-step Approach
A common and well-documented chemical synthesis route starts from 2-aminophenol and proceeds through several steps. This pathway offers a reliable method for producing the target molecule.[6]
Caption: Chemical synthesis pathway to 1-(3-Amino-2-hydroxyphenyl)ethanone.
A detailed protocol for the final step, the catalytic hydrogenation of a related nitro compound, is provided below.
Experimental Protocol: Catalytic Hydrogenation of 2-hydroxy-3-nitroacetophenone
This protocol describes the reduction of the nitro group to an amine, a crucial transformation in the synthesis of the title compound.
Materials:
-
2-hydroxy-3-nitroacetophenone
-
Ethanol
-
Platinum on charcoal catalyst (Pt/C)
-
Hydrogen gas (H₂)
-
High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)
-
Filtration apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
-
Diethyl ether
Procedure:
-
A solution of 2-hydroxy-3-nitroacetophenone (4.0 g) in ethanol (150 ml) is prepared in a high-pressure hydrogenation vessel.
-
A catalytic amount of platinum on charcoal is added to the solution.
-
The vessel is sealed and purged with nitrogen, followed by hydrogen.
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The reaction is carried out at 25°C under a hydrogen pressure of 50 p.s.i. for approximately 2.5 hours, with constant monitoring of hydrogen uptake.
-
Upon completion, the reaction mixture is carefully depressurized and filtered to remove the catalyst.
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The filtrate is concentrated under reduced pressure using a rotary evaporator to yield a solid residue.
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The crude product is purified by column chromatography on silica gel, using diethyl ether as the eluent.
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The fractions containing the desired product are collected and the solvent is evaporated to yield 1-(3-Amino-2-hydroxyphenyl)ethanone as a bright yellow solid.
Biosynthesis: An Enzymatic Alternative
Recent advancements have led to the development of a multi-enzyme biosynthetic route for 1-(3-Amino-2-hydroxyphenyl)ethanone, offering a more environmentally friendly alternative to chemical synthesis.[2] This in vitro process utilizes a cascade of three enzymes to convert m-nitroacetophenone into the desired product.[2][7]
Caption: Multi-enzyme biosynthetic pathway for 1-(3-Amino-2-hydroxyphenyl)ethanone.
This enzymatic approach leverages the specificity of nitrobenzene nitroreductase and hydroxylaminobenzene mutase, with glucose dehydrogenase employed for the regeneration of the essential cofactor NADPH, making the process more cost-effective.[2][7]
Application in Drug Development: The Synthesis of Pranlukast
The primary and most significant application of 1-(3-Amino-2-hydroxyphenyl)ethanone is as a key building block in the synthesis of Pranlukast, a leukotriene receptor antagonist used in the treatment of asthma.[1][3]
Reaction Scheme: Synthesis of Pranlukast
The synthesis of Pranlukast from 1-(3-Amino-2-hydroxyphenyl)ethanone involves a multi-step process, beginning with the acylation of the amino group.
Caption: Key steps in the synthesis of Pranlukast from 1-(3-Amino-2-hydroxyphenyl)ethanone.
In this synthesis, the amino group of 1-(3-amino-2-hydroxyphenyl)ethanone is acylated with 4-(4-phenylbutoxy)benzoic acid to form an amide intermediate.[8] This intermediate then undergoes condensation and cyclization reactions to form the final Pranlukast molecule.[8] The purity and quality of the starting intermediate are critical for the efficacy and safety of the final API.[1]
Analytical Characterization
While specific, publicly available spectral data for 1-(3-Amino-2-hydroxyphenyl)ethanone is limited, its structure can be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons of the acetyl group, and the protons of the amino and hydroxyl groups. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene ring.
-
¹³C NMR : The carbon NMR spectrum would show characteristic peaks for the carbonyl carbon of the ketone, the aromatic carbons (with varying chemical shifts due to the different substituents), and the methyl carbon.
-
-
Infrared (IR) Spectroscopy : The IR spectrum should exhibit characteristic absorption bands for the O-H and N-H stretching vibrations, a strong absorption for the C=O stretching of the ketone, and bands corresponding to the aromatic C-H and C=C bonds.
-
Mass Spectrometry (MS) : Mass spectral analysis would confirm the molecular weight of the compound (151.16 g/mol ).[4] The fragmentation pattern would likely involve cleavage of the acetyl group and other characteristic fragmentations of the aromatic ring.
Conclusion
1-(3-Amino-2-hydroxyphenyl)ethanone is a cornerstone intermediate in pharmaceutical synthesis, most notably in the production of Pranlukast. Its synthesis via both chemical and biosynthetic routes has been well-established, providing flexibility for drug manufacturers. A comprehensive understanding of its properties, synthesis, and reactivity is crucial for researchers and professionals in the field of drug development to optimize synthetic pathways and ensure the quality of the final therapeutic agents.
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